3-Methoxypiperidine-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Research in Organic Chemistry
The journey of sulfonamides in science began in the early 20th century, marking a revolutionary chapter in the fight against bacterial infections. The first breakthrough came in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity in vivo. mdpi.com This discovery, which led to a Nobel Prize for Gerhard Domagk, unveiled that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). This pivotal moment sparked a wave of research into sulfanilamide and its derivatives, leading to the development of a wide array of sulfa drugs that were the first broadly effective systemic antibacterials. mdpi.com
The primary mechanism of action for these early antibacterial sulfonamides is their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. nih.gov This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial DNA and protein synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication. nih.gov
Over the decades, research has expanded beyond the antibacterial realm, with thousands of sulfonamide derivatives being synthesized and evaluated for a wide range of biological activities. nih.gov This has led to the development of sulfonamide-containing drugs with applications as anticonvulsants, diuretics, and even antiviral agents. mdpi.comnih.gov The versatility of the sulfonamide functional group, its synthetic accessibility, and its ability to interact with various biological targets have solidified its importance as a privileged scaffold in medicinal chemistry. nih.gov
Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Science
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. researchgate.net Its prevalence is a testament to its favorable physicochemical and pharmacological properties. The incorporation of a piperidine scaffold into a molecule can significantly influence its properties, such as basicity, lipophilicity, and conformational rigidity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The structural flexibility of the piperidine ring allows it to adopt various conformations, enabling it to bind effectively to a diverse range of biological targets. chemicalbook.com This has made it a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. The introduction of substituents onto the piperidine ring provides a powerful tool for medicinal chemists to fine-tune the biological activity and selectivity of a compound.
In modern drug discovery, chiral piperidine scaffolds have gained particular prominence. nih.gov The stereochemistry of the piperidine ring can have a profound impact on a molecule's interaction with its biological target, often leading to significant differences in potency and selectivity between enantiomers. Consequently, the development of stereoselective synthetic methods for substituted piperidines remains an active and important area of research in organic chemistry. nih.gov
Overview of 3-Methoxypiperidine-1-sulfonamide within the Broader Chemical Landscape
This compound, with the Chemical Abstracts Service (CAS) number 4108-98-9, is a molecule that combines the key structural features of both sulfonamides and piperidines. Its structure consists of a piperidine ring substituted at the 3-position with a methoxy (B1213986) group and at the 1-position with a sulfonamide group.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through a two-step laboratory-scale protocol. The initial step involves the sulfonylation of 3-methoxypiperidine (B1351509) with sulfamoyl chloride in an anhydrous solvent such as dichloromethane (B109758) at a reduced temperature. This is followed by purification of the crude product via recrystallization, typically using an ethanol (B145695)/water mixture, to yield the final compound with high purity. vulcanchem.com
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological applications.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₃S |
| Molecular Weight | 194.25 g/mol |
| Melting Point | 158–160°C (decomposes) |
| Aqueous Solubility (25°C) | 12.4 mg/mL |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| pKa (Sulfonamide NH) | 9.8 ± 0.2 |
| Table 1: Physicochemical Properties of this compound. vulcanchem.com |
The presence of the electron-withdrawing sulfonamide group significantly influences the electronic properties of the molecule. The piperidine ring typically adopts a chair conformation, with the methoxy group likely occupying an equatorial position to minimize steric interactions. vulcanchem.com
Research Context and Potential Applications
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. For instance, derivatives of this compound have been explored as potent dual inhibitors of PI3Kα and mTOR kinases, which are significant targets in oncology research. nih.gov One such derivative demonstrated impressive inhibitory concentrations at the nanomolar level against PI3Kα and in the low nanomolar range against mTOR. nih.gov
Furthermore, the broader class of sulfonamide derivatives containing a piperidine moiety has been investigated for applications in agriculture as potential bactericides for managing plant diseases. ripublication.com These studies highlight the potential for this chemical scaffold to be a valuable building block in the development of new bioactive compounds. The methoxy group on the piperidine ring can also confer improved metabolic stability compared to unsubstituted piperidine sulfonamides. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
4108-98-9 |
|---|---|
Molecular Formula |
C6H14N2O3S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-methoxypiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6-3-2-4-8(5-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
BJUXEXUZLCPBIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methoxypiperidine 1 Sulfonamide and Analogues
Fundamental Approaches to Sulfonamide Moiety Construction
The formation of the sulfonamide group is a cornerstone of synthesizing this class of compounds. Various established and novel methods are employed to achieve this, each with its advantages and limitations.
Amine-Sulfonyl Chloride Condensation Protocols
The most traditional and widely used method for constructing sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comrsc.org
Reaction Conditions and Reagents: Commonly used bases include pyridine (B92270), triethylamine (B128534), and sodium hydroxide. cbijournal.comresearchgate.net The choice of solvent is often an aprotic one. While effective, this method can be challenging due to the preparation and stability of sulfonyl chloride derivatives, which can be toxic and have low functional group tolerance. researchgate.netnih.gov
A study by Youn et al. reported achieving a 100% yield in the synthesis of N-phenylbenzenesulfonamide by reacting aniline (B41778) with benzenesulfonyl chloride using pyridine as a base at temperatures ranging from 0-25 °C. cbijournal.com Another approach involves using cupric oxide as a catalyst for the sulfonylation of amines, which offers a mild and neutral reaction condition. researchgate.net Microwave-assisted, solvent-free, and catalyst-free conditions have also been explored to create more environmentally friendly protocols. rsc.org
| Amine | Sulfonylating Agent | Base/Catalyst | Conditions | Yield | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | 0-25 °C | 100% | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | Not specified | Quantitative | cbijournal.com |
| Various amines | p-Chlorobenzene sulfonyl chloride | Marine sponge/nano-CuO | CH3CN | 75-93% | researchgate.net |
| Various amines | p-Toluenesulfonyl chloride | None (Microwave) | Solvent-free | Excellent | rsc.org |
Solid-Phase Synthesis Techniques for Sulfonamide Libraries
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of sulfonamides for high-throughput screening. researchgate.netnih.gov This technique involves attaching a molecule to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. nih.gov This approach simplifies purification and allows for combinatorial synthesis. researchgate.net
Different resins, such as 2-CTC, Wang, and Rink amide-ChemMatrix, have been evaluated for their efficiency in solid-phase sulfonamide synthesis. researchgate.net One strategy involves reacting a polystyrylsulfonyl chloride with primary amines to form polymer-supported N-alkyl sulfonamides, which are then acylated and cleaved to yield secondary amides. nih.gov
C-H Activation and Functionalization Routes to Sulfonamides
Direct C-H activation and functionalization represent a more atom-economical and efficient approach to sulfonamide synthesis. These methods avoid the pre-functionalization of starting materials. researchgate.netnih.gov
Recent research has focused on using directing groups to achieve regioselectivity in C-H activation. researchgate.net For instance, a rhodium(III) catalyst has been used to overcome the limitations of arene C-H functionalization of aryl sulfonamides containing strongly coordinating N-heterocycles. researchgate.net Metal-free systems have also been developed, using promoters like DABCO to functionalize aliphatic sulfonamides under mild conditions. nih.gov Another innovative method involves a site-selective two-step C-H sulfination sequence using a palladium catalyst and sodium hydroxymethylsulfinate (Rongalite) to access aryl sulfonamides. nih.govacs.org
A Brønsted acid-catalyzed three-component reaction of 2-alkylazaarenes, aldehydes, and sulfonamides has been developed for the synthesis of α-substituted sulfonamides through selective C(sp3)–H bond functionalization. rsc.org This protocol is atom- and step-economic, with water as the only byproduct. rsc.org
Transition-Metal-Catalyzed Sulfonylation and Aminosulfonylation Reactions
Transition-metal catalysis offers a versatile platform for the synthesis of sulfonamides, often with high efficiency and selectivity. rsc.orgresearchgate.netacs.org These reactions can involve various coupling partners and sulfur dioxide surrogates.
A novel copper-catalyzed three-component reaction has been developed to synthesize sulfonamides from unactivated carboxylic acids, amines, and sulfur dioxide. princeton.edu This method leverages copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides in situ, which then react with amines. princeton.edu Palladium-catalyzed aminosulfonylation of aryl iodides with thiourea (B124793) dioxides as a source of sulfur dioxide provides a one-pot synthesis of aryl primary sulfonamides. acs.org
Metal-free approaches have also been explored, such as the intermolecular Heck-type sulfonylation of alkenes using thianthrenation, which allows for the cine-selective C-H functionalization of alkenes to form C-S bonds. nih.gov
Advanced Synthetic Protocols for the 3-Methoxypiperidine (B1351509) Core
Intramolecular Cyclization Approaches for Piperidine (B6355638) Ring Formation
Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms for the cyclic backbone. mdpi.com This approach is widely used for the synthesis of piperidine derivatives. researchgate.net
Various methods can initiate intramolecular cyclization, including reductive amination, substitution reactions, and additions to alkenes. nih.gov For instance, a palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides a route to 3-chloropiperidines. organic-chemistry.org Another example is the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which can produce heterocyclic structures. organic-chemistry.org
A stereocontrolled methodology for synthesizing piperidine scaffolds involves the oxidative cleavage of a cyclopentene (B43876) ring to a diformyl intermediate, followed by a ring-closing step with a chiral amine via reductive amination. nih.gov Radical-mediated amine cyclization using a cobalt(II) catalyst has also been shown to be effective for producing various piperidines. mdpi.com
Asymmetric Synthesis of Chiral 3-Methoxypiperidine Scaffolds
The creation of chiral piperidine frameworks is a cornerstone in the synthesis of many biologically active molecules. rsc.orgresearchgate.net Asymmetric synthesis ensures the production of a single enantiomer, which is often crucial for therapeutic efficacy.
Recent advancements in asymmetric synthesis have provided several routes to chiral piperidine scaffolds. whiterose.ac.ukresearchgate.net One notable method involves the use of chiral phosphoric acids as catalysts in intramolecular aza-Michael cyclizations. This approach has proven effective in producing enantioenriched substituted piperidines with high yields and excellent enantioselectivities. whiterose.ac.uk Another strategy employs a three-component cascade coupling reaction involving a chiral nitro diester, which allows for the one-pot assembly of a functionalized piperidinone skeleton. nih.gov This method can be scaled up for large-scale preparations. nih.gov
Furthermore, desymmetrization of prochiral starting materials offers another powerful tool for accessing chiral piperidines. nih.gov For instance, the selective formation of a lactam from a symmetrical precursor can lead to the desired chiral piperidine structure. nih.gov
Stereoselective Introduction of the Methoxy (B1213986) Group on Piperidine Rings
Once a chiral piperidine scaffold is obtained, the next critical step is the stereoselective introduction of the methoxy group at the 3-position. The spatial orientation of this group can significantly impact the biological activity of the final compound. nih.gov
Several methods have been developed for the stereoselective functionalization of piperidine rings. One common approach involves the use of substrates with a pre-existing stereocenter to direct the introduction of the methoxy group. For example, a vinyl-metal-reagent (VMR) methodology has been applied to the asymmetric synthesis of piperidine-containing natural alkaloids, where the stereochemistry is controlled during the ring construction. rsc.org
Another strategy involves the oxidative carbon-hydrogen bond functionalization of enamides. This reaction, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can lead to the formation of piperidine structures with high levels of stereocontrol. rsc.org The stereochemical outcome is influenced by the preferred configuration of the intermediate acyliminium ion and the orientation of the nucleophile. rsc.org
Derivatization of Piperidine Nitrogen with Sulfonyl Moieties
The final key transformation in the synthesis of 3-methoxypiperidine-1-sulfonamide is the derivatization of the piperidine nitrogen with a sulfonyl group. This is typically achieved by reacting the piperidine with a sulfonyl chloride. researchgate.netmdpi.commdpi.com
This reaction is generally robust and can be performed under various conditions. organic-chemistry.org For instance, the reaction can be carried out in the presence of a base, such as triethylamine or sodium carbonate, to scavenge the hydrochloric acid generated during the reaction. organic-chemistry.orgmdpi.com The choice of solvent can range from organic solvents like dichloromethane (B109758) to greener alternatives like water. mdpi.com
Recent developments have focused on making this process more efficient and environmentally friendly. For example, one-pot procedures have been developed where the sulfonyl chloride is generated in situ from a sulfonic acid or its salt, followed by immediate reaction with the amine. organic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields. organic-chemistry.org
Convergent and One-Pot Methodologies for this compound Synthesis
Convergent and one-pot synthetic strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These approaches aim to combine multiple reaction steps into a single operation, minimizing intermediate purification steps.
Integrated Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. researchgate.net The application of MCRs to the synthesis of sulfonamides has gained considerable attention. acs.orgresearchgate.net
One such approach involves a three-component reaction between an amine, a sulfonyl chloride, and a third component that facilitates the coupling. acs.org This strategy is highly atom-economical and allows for the generation of a diverse library of sulfonamide-containing compounds. acs.org Another innovative one-pot method involves the coupling of carboxylic acids and amines to form sulfonamides, leveraging a copper-catalyzed decarboxylative halosulfonylation followed by amination. nih.govprinceton.edu This process avoids the need for pre-functionalization of the starting materials. nih.govprinceton.edu
Photoredox Catalysis in Sulfonamide Synthesis
Visible-light photoredox catalysis has emerged as a sustainable and powerful tool in modern organic synthesis. researchgate.net This methodology has been successfully applied to the synthesis of sulfonamides, offering mild reaction conditions and high functional group tolerance. acs.orgnih.govdomainex.co.uk
One strategy utilizes the synergistic combination of photoredox and copper catalysis to achieve the three-component coupling of amines, aryl radical precursors, and a sulfur dioxide source. acs.orgthieme-connect.com This single-step process can be performed at room temperature and is applicable to a broad range of substrates. acs.org Another approach involves the photocatalytic conversion of alcohols and alkyl bromides into alkyl sulfinates, which are key intermediates in the synthesis of sulfonamides. nih.govdomainex.co.uk This method has been successfully used for the late-stage functionalization of complex molecules. domainex.co.uk
Green Chemistry Approaches in Sulfonamide Preparation
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. rsc.orgresearchgate.netrsc.orgscilit.com In the context of sulfonamide synthesis, several eco-friendly approaches have been developed.
One notable example is the use of water as a solvent in the reaction between sulfonyl chlorides and amines. mdpi.comscilit.com This approach eliminates the need for volatile and often toxic organic solvents. Another green strategy involves solvent-free mechanochemical synthesis, where the reaction is carried out in a ball mill. rsc.orgrsc.org This method is not only environmentally friendly but also cost-effective and applicable to a wide range of substrates. rsc.orgrsc.org Furthermore, catalyst-free methods have been developed that utilize eco-friendly solvents like water or ethanol (B145695) with complete solvent recovery. researchgate.net
Synthetic Optimization for Structural Characteristics of this compound Analogues
The synthesis of this compound analogues involves the strategic combination of a substituted piperidine core with various sulfonyl chlorides or sulfonic acids. The optimization of these synthetic methodologies is driven by the need to create a diverse range of analogues with specific structural features, which are often guided by structure-activity relationship (SAR) studies. These optimizations can involve the choice of catalysts, reaction conditions, and the sequence of synthetic steps to improve yields, purity, and access to a variety of functional groups on the molecule.
A common approach to synthesizing piperidine sulfonamides involves the reaction of a piperidine derivative with a sulfonyl chloride. The efficiency and outcome of this reaction can be highly dependent on the nature of the substituents on both reacting partners. For instance, the synthesis of novel sulfonamide derivatives has been achieved by reacting a piperazine (B1678402) core with different sulfonyl chlorides in dichloromethane, using triethylamine as a base. This quick and efficient method allows for the generation of a library of compounds with varying sulfonyl groups. mdpi.com
In the context of creating analogues of this compound, a key starting material would be 3-methoxypiperidine. The synthetic challenge then lies in efficiently coupling this to a desired sulfonyl chloride. The reactivity of the piperidine nitrogen can be influenced by the methoxy group at the 3-position.
Detailed Research Findings:
The choice of solvent and base is also critical. Dichloromethane is a common solvent, and organic bases like triethylamine are frequently used to scavenge the HCl produced during the reaction of an amine with a sulfonyl chloride. mdpi.com The optimization process would involve screening different solvents and bases to find the conditions that provide the best yield and purity for a specific this compound analogue.
Furthermore, the introduction of various substituents on the aromatic ring of the sulfonamide portion is a key aspect of creating analogues. This is often achieved by using a range of substituted benzenesulfonyl chlorides. The electronic and steric properties of these substituents can impact the reaction rate and yield.
To illustrate the optimization for different structural features, consider the following hypothetical optimization table based on general synthetic principles for sulfonamides:
| Target Analogue Feature | Synthetic Optimization Strategy | Key Parameters and Reagents | Expected Outcome |
| Diverse Aromatic Substituents | Parallel synthesis using a library of substituted sulfonyl chlorides. | 3-Methoxypiperidine, various Ar-SO₂Cl, triethylamine, dichloromethane. | Rapid generation of a diverse set of analogues for SAR studies. |
| Increased Yield | Screening of reaction conditions such as temperature, reaction time, and stoichiometry. | Optimized temperature (e.g., 0 °C to room temperature), monitoring by TLC or LC-MS. | Improved isolated yield of the desired product. |
| Chiral Purity | Use of chiral catalysts or separation of enantiomers. | Asymmetric synthesis methodologies, chiral chromatography. | Isolation of specific stereoisomers for biological evaluation. mdpi.com |
| Introduction of Heterocyclic Moieties | Utilizing heterocyclic sulfonyl chlorides. | e.g., Thiophenesulfonyl chloride, pyridinesulfonyl chloride. | Access to analogues with potentially improved pharmacokinetic properties. nih.govebi.ac.uk |
The development of one-pot reactions and catalytic methods represents a significant advancement in synthetic optimization. For instance, modern catalytic enantioselective approaches are being developed for the synthesis of piperidines, which could be adapted for producing chiral 3-methoxypiperidine precursors. researchgate.net
Theoretical and Computational Chemistry Investigations of 3 Methoxypiperidine 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Applications for Molecular Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry of molecules. For 3-Methoxypiperidine-1-sulfonamide, a DFT calculation, typically using a basis set like B3LYP/6-311++G(d,p), would be performed to find the lowest energy conformation (the ground state). This process optimizes bond lengths, bond angles, and dihedral angles. For instance, it would determine the precise conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxy (B1213986) and sulfonamide substituents. The results are usually presented in a table comparing calculated parameters to experimental data if a crystal structure is available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net FMO analysis for this compound would involve calculating these energy levels and mapping the electron density distribution of the HOMO and LUMO to identify the likely sites for electrophilic and nucleophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO; indicates chemical reactivity |
Molecular Electrostatic Potential (MEP) Mapping and Interpretation
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wikipedia.org It is used to predict how a molecule will interact with other species, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where red typically indicates electron-rich regions (negative potential, attractive to electrophiles) and blue indicates electron-poor regions (positive potential, attractive to nucleophiles). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy groups and the nitrogen of the sulfonamide, highlighting them as potential sites for hydrogen bonding and electrophilic attack.
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Nonlinear Optical (NLO) properties describe how a material's optical properties change under intense light. Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. A computational study on this compound would calculate these values to assess its potential as an NLO material. A large HOMO-LUMO energy gap often correlates with lower NLO activity. dergipark.org.tr
Interactive Table: Hypothetical NLO Properties
| Parameter | Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
| First Hyperpolarizability (β) | Data not available | esu |
Supramolecular Interactions and Crystal Engineering Studies
This area of study focuses on the interactions between molecules, which govern how they assemble in the solid state (crystal packing).
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a modern technique used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The surface is generated around a molecule, and the distance to the nearest nucleus outside the surface is mapped with colors. Red spots on the surface indicate close intermolecular contacts, such as hydrogen bonds, while blue represents weaker or longer-range interactions. nih.gov A key output is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a related piperidone compound, analysis showed that H···H (68%), C···H (19%), and O···H (12%) were the most significant interactions. nih.govscirp.org A similar analysis for this compound would quantify the relative contributions of its various intermolecular contacts, providing insight into its crystal packing.
Interactive Table: Hypothetical Hirshfeld Surface Contact Percentages
| Intermolecular Contact | Contribution (%) | Description |
| H···H | Data not available | Represents contacts between hydrogen atoms. |
| O···H / H···O | Data not available | Typically indicates hydrogen bonding. |
| N···H / H···N | Data not available | Can indicate hydrogen bonding or weaker contacts. |
| S···H / H···S | Data not available | Contacts involving the sulfur atom. |
| C···H / H···C | Data not available | Van der Waals interactions. |
Computational Modeling of Hydrogen Bonding Networks
No dedicated studies on the computational modeling of hydrogen bonding networks involving this compound were found in the reviewed literature. While the molecule possesses hydrogen bond donors (the sulfonamide NH₂) and acceptors (the sulfonamide oxygens and the methoxy oxygen), specific computational analyses detailing the geometry, energy, and dynamics of these potential interactions in various environments are not available. Research on related sulfonamides indicates that the SO₂ and NH groups are capable of acting as hydrogen-bond donors and acceptors, making them suitable for forming supramolecular structures. nih.gov
Conformational Analysis of the this compound Structure
Detailed conformational analysis of the this compound structure through computational methods has not been reported in the accessible scientific literature. Such an analysis would typically involve identifying low-energy conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the orientation of the methoxy and sulfonamide substituents. While studies on other piperidine derivatives have utilized computational methods to explore their 3D chemical space and conformational preferences, similar specific data for this compound is absent. whiterose.ac.uk
In Silico Screening and Molecular Docking Studies for Ligand-Target Interactions
There are no published in silico screening or molecular docking studies featuring this compound as a ligand. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. colab.wsresearchgate.net This method is widely used in drug discovery to identify potential lead compounds by evaluating their binding affinity and interaction patterns with the active site of a biological target. colab.wsresearchgate.net However, no research articles were found that have applied these techniques to this compound to investigate its potential biological activity.
Reaction Mechanisms and Mechanistic Elucidation in the Synthesis of 3 Methoxypiperidine 1 Sulfonamide
Detailed Mechanistic Pathways for Sulfonamide Formation
The construction of the sulfonamide functional group is a cornerstone of medicinal chemistry. The specific pathway chosen for the synthesis of 3-Methoxypiperidine-1-sulfonamide depends on the available starting materials, desired purity, and scalability.
Recent advancements have highlighted the utility of radical-based methods for forming S-N bonds, often under milder conditions than traditional approaches. These reactions typically involve the generation of a sulfonyl radical, which is then trapped by an amine.
A plausible radical pathway involves the use of visible-light photoredox catalysis. rsc.orgbeilstein-journals.org In such a system, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with a suitable sulfonyl precursor, such as a sulfonyl chloride or sulfonyl hydrazide. rsc.org For instance, an excited photocatalyst can reduce a sulfonyl chloride to generate a sulfonyl radical and a chloride anion. Alternatively, oxidative quenching of the photocatalyst by an amine radical cation can occur, which then participates in the reaction. nih.gov
The generated sulfonyl radical (R-SO₂•) is an electrophilic species that can be trapped by the nucleophilic nitrogen of 3-methoxypiperidine (B1351509). The reaction of an amine with the sulfonyl radical forms a stabilized radical adduct, which, upon a final oxidation step and deprotonation, yields the target sulfonamide. rsc.org Control experiments in related systems have indicated that the reaction likely proceeds through a radical pathway. rsc.org
Table 1: Comparison of Radical Sulfonylation Precursors
| Precursor | Activation Method | Key Intermediates | Advantages |
|---|---|---|---|
| Sulfonyl Hydrazides | Electrochemical/Oxidative | Sulfonyl radical, Sulfonyl cation | Catalyst-free potential, Aqueous medium compatible rsc.org |
| Dimethylsulfamoyl Chloride | Visible-light Photoredox | Sulfamoyl radical | Redox-neutral conditions, High selectivity rsc.org |
The most traditional and widely used method for sulfonamide synthesis is the reaction between a nucleophilic amine and an electrophilic sulfonyl halide, typically sulfonyl chloride. nih.gov In the context of this compound, the nitrogen atom of 3-methoxypiperidine acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (e.g., chlorosulfonyl isocyanate followed by hydrolysis, or a generic R-SO₂Cl). This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the sulfur center, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a chloride ion, and a final deprotonation step by a base (often an excess of the amine itself or a scavenger base like triethylamine) affords the stable sulfonamide. nih.gov
Conversely, the sulfonamide group itself can act as an activator for nucleophilic aromatic substitution (SNA) reactions if attached to an aromatic ring. The strongly electron-withdrawing nature of the sulfonamide moiety activates aryl fluorides towards displacement by nucleophiles. researchgate.net While not directly forming the piperidine (B6355638) sulfonamide bond, this principle underscores the potent electronic influence of the sulfonamide group, which is rooted in the electrophilic character of its sulfur atom. acs.orgfrontiersin.org
Transition-metal catalysis offers powerful alternatives for constructing S-N bonds, often with high functional group tolerance and broad substrate scope. thieme-connect.com Palladium and copper are the most commonly employed metals for this transformation.
Palladium-catalyzed sulfonylation can occur via a cross-coupling mechanism. A typical catalytic cycle involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to an aryl or alkyl halide (or triflate) that bears a sulfonyl group precursor.
Ligand Exchange: The amine (3-methoxypiperidine) coordinates to the palladium center, displacing a ligand.
Reductive Elimination: The sulfonamide bond is formed as the desired product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. thieme-connect.com
Mechanochemical methods using palladium catalysts have also been developed for three-component coupling reactions between aryl bromides, amines, and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅) to produce sulfonamides. thieme-connect.com
Copper-catalyzed reactions are also prevalent. For instance, a direct synthesis of sulfonamides from a SO₂ surrogate (like DABSO), a boronic acid, and an amine has been developed. acs.org Although this specific method was reported to fail with ammonia, it demonstrates the principle of copper-mediated S-N bond formation. acs.org Another approach involves the copper-catalyzed sulfonylation of aziridines, which provides access to β-amino sulfones through a ring-opening mechanism, highlighting copper's ability to facilitate reactions at the sulfur center. rsc.orgresearchgate.net
Table 2: Overview of Metal-Catalyzed Sulfonylation Reactions
| Metal Catalyst | Co-Reagents | Mechanistic Feature | Reference |
|---|---|---|---|
| Palladium | Aryl bromides, K₂S₂O₅, Amine | Mechanochemical three-component coupling | thieme-connect.com |
| Nickel | (Hetero)aryl chlorides, Sulfonamide | C-N cross-coupling of less nucleophilic sulfonamides | thieme-connect.com |
| Copper | Boronic acids, DABSO, Amine | Direct synthesis from SO₂ surrogate | acs.org |
Mechanistic Insights into Piperidine Ring Functionalization and Derivatization
The "3-methoxy" portion of the target molecule requires the specific functionalization of the piperidine ring. Introducing a substituent at the C3 position of a piperidine ring presents a significant synthetic challenge. The nitrogen atom's inductive electron-withdrawing effect deactivates the adjacent C2 and C3 positions towards certain reactions, such as electrophilic attack or carbene C-H insertion. nih.govnih.govresearchgate.net Therefore, direct C3-H functionalization is often not viable, necessitating indirect or more sophisticated strategies.
Since the C3 carbon of 3-methoxypiperidine is a stereocenter, controlling its stereochemistry is crucial for accessing enantiopure final products. Several advanced strategies have been developed to achieve this.
One indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a highly regio- and stereoselective reductive ring-opening of the resulting cyclopropane. This method allows for the controlled installation of a functional group at the C3 position. nih.govresearchgate.net
Chemo-enzymatic methods offer another powerful route. These strategies combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines under mild conditions. nih.govacs.org
A third approach relies on a three-component Mannich-type reaction using a chiral α-methyl benzylamine (B48309) to form a chiral aldimine in situ. This chiral imine then reacts with a dienolate and an aldehyde to construct the piperidine ring with a high degree of stereocontrol, which can be carried through subsequent transformations. rsc.org
Table 3: Strategies for Stereoselective Synthesis of 3-Substituted Piperidines
| Method | Key Step | Stereocontrol Element | Reference |
|---|---|---|---|
| Asymmetric Reductive Heck | Rh-catalyzed reaction of boronic acids and pyridine-1(2H)-carboxylate | Chiral Rhodium Catalyst/Ligand | acs.org |
| Chemo-enzymatic Cascade | Amine oxidase/ene imine reductase one-pot reaction | Enzyme Selectivity | nih.govacs.org |
| Asymmetric Mannich Reaction | Reaction of in situ formed chiral aldimine with dienolate | Chiral α-methyl benzylamine | rsc.org |
The choice of catalyst and protecting group on the piperidine nitrogen is paramount in directing the regioselectivity of functionalization reactions. Research on positional analogues of methylphenidate has shown that site selectivity can be explicitly controlled. nih.govresearchgate.net
For example, in rhodium-catalyzed C-H insertion reactions:
Using an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst favors functionalization at the electronically activated C2 position .
Using an N-α-oxoarylacetyl-piperidine with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs the reaction to the sterically accessible C4 position .
The electronically deactivated C3 position is accessed indirectly, as direct C-H insertion is disfavored. nih.govresearchgate.net
Similarly, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, the nature of the ligand on the copper catalyst (e.g., different tris(pyrazolyl)borate, Tpx, ligands) can significantly influence the reaction yield and efficiency. acs.org The protecting group on the nitrogen also plays a critical role, acting in some cases as a chiral ligand to influence the stereochemical outcome of a transformation. mdpi.com
Structural Modifications and Structure Activity/property Relationship Sar/spr Studies on 3 Methoxypiperidine 1 Sulfonamide
Design Principles for Novel Sulfonamide-Piperidine Hybrid Architectures
The design of novel chemical entities often involves a molecular hybridization strategy, where known pharmacophoric fragments are combined to create a new molecule with potentially enhanced or novel properties. The sulfonamide-piperidine architecture is a prime example of this approach, leveraging the distinct characteristics of each component. nih.gov
The piperidine (B6355638) ring is a highly prevalent scaffold in FDA-approved drugs and natural products, valued for its ability to introduce a three-dimensional character into otherwise flat molecules. nih.govmdpi.com Its saturated, non-planar structure can effectively probe the often complex and non-planar binding sites of biological targets like enzymes and receptors. The piperidine moiety can be functionalized at various positions, allowing for the precise orientation of substituents in three-dimensional space to optimize interactions with a target. mdpi.com
The sulfonamide group is a versatile functional group with a rich history in medicinal chemistry. nih.gov It is a key component in a wide range of therapeutics, including antibacterial, diuretic, and anticancer agents. nih.govmdpi.com Molecular docking studies on some sulfonamide-piperidine hybrids have revealed that the oxygen atoms of the sulfonamide group can act as crucial hydrogen bond acceptors, forming interactions with amino acid residues such as glutamine and alanine (B10760859) in enzyme active sites. nih.govmdpi.com This highlights the sulfonamide moiety not just as a linker but as a vital contributor to the pharmacophore. nih.gov
The general design strategy for sulfonamide-piperidine hybrids involves linking these two moieties to explore new chemical space and biological activities. nih.gov For instance, in the development of new bactericides, a design strategy involved connecting a sulfanilamide (B372717) core to a piperidine linker, which was then further derivatized with various alkyl chains. nih.govmdpi.com This modular approach allows for systematic modifications to fine-tune properties such as lipophilicity and target engagement. nih.gov
Impact of the Methoxy (B1213986) Group's Stereochemistry on Molecular Interactions
The methoxy group is a common substituent in drug molecules that can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. mdpi.com While no specific studies on the stereochemistry of the 3-methoxy group in 3-methoxypiperidine-1-sulfonamide have been published, the principles of conformational analysis of piperidine rings allow for well-founded postulations.
The piperidine ring typically adopts a chair conformation to minimize steric strain. A substituent at the 3-position can exist in either an axial or an equatorial orientation. The relative stability of these two conformations is influenced by steric and electronic effects.
Axial vs. Equatorial Orientation: An equatorial orientation is generally favored for most substituents to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial hydrogens on the ring. whiterose.ac.uk Therefore, the (3R)- or (3S)-methoxy group would predominantly exist in the equatorial position. The specific stereoisomer ((3R) vs. (3S)) will dictate the absolute spatial orientation of the methoxy group, which can be critical for stereoselective recognition by a chiral biological target.
Electronic Effects: The electronegative oxygen atom of the methoxy group can influence the electron distribution within the piperidine ring and affect its interactions. The methoxy group can act as a hydrogen bond acceptor, and its specific spatial positioning, dictated by its stereochemistry, will determine its ability to form favorable interactions within a binding pocket. mdpi.com
The precise role of the methoxy group's stereochemistry would be dependent on the specific biological target. Its orientation could be the deciding factor in whether the molecule fits optimally into a binding site, potentially influencing potency and selectivity.
Role of Fluorination in Modulating Molecular Recognition and Conformational Space
Fluorination is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Introducing fluorine into the this compound scaffold can be expected to modulate its properties in several key ways.
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the half-life of the compound.
Conformational Effects: Fluorine's high electronegativity can induce specific conformational preferences through intramolecular interactions, such as dipole-dipole or hyperconjugative effects. nih.gov This can lead to a more conformationally restricted molecule, which can be advantageous as it reduces the entropic penalty upon binding to a target. A series of fluorinated piperidines incorporating tertiary benzenesulfonamide (B165840) moieties were found to be selective inhibitors of human carbonic anhydrase II, suggesting that the unique properties imparted by fluorine can lead to specific biological activities. nih.gov
Molecular Recognition: Fluorine can participate in favorable interactions within a protein binding site, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and electrostatic interactions with electropositive regions of the protein. The introduction of fluorine can therefore alter or enhance the molecular recognition of the ligand by its target. researchgate.net
A summary of the effects of fluorination is presented in the table below.
| Property | Effect of Fluorination | Rationale |
| Basicity (pKa) | Reduction | Strong electron-withdrawing nature of fluorine. nih.gov |
| Metabolic Stability | Increase | Greater strength of the C-F bond compared to C-H. nih.gov |
| Conformation | Restriction | Induction of specific conformational preferences via electronic effects. nih.gov |
| Binding Affinity | Potential Increase | Can participate in favorable electrostatic or hydrogen bonding interactions. researchgate.net |
Sulfonamide Moiety as a Bioisostere for Carboxylic Acids and its Structural Implications
The sulfonamide group is frequently employed in medicinal chemistry as a bioisostere for the carboxylic acid functional group. nih.gov This substitution can be a powerful strategy to overcome some of the drawbacks associated with carboxylic acids, such as poor membrane permeability, rapid metabolism, and potential toxicity, while retaining the key interactions necessary for biological activity. nih.gov
The structural basis for this bioisosteric relationship lies in several key similarities:
Geometry and Hydrogen Bonding: The distance between the two oxygen atoms in a sulfonamide is similar to that between the two oxygen atoms of a carboxylate anion. This geometric similarity allows the sulfonamide to mimic the hydrogen bonding pattern of a carboxylic acid, engaging with the same hydrogen bond donors in a receptor binding site. nih.gov
Acidity (pKa): While a simple alkyl or aryl sulfonamide is typically less acidic (pKa ~10) than a carboxylic acid (pKa ~4-5), the acidity of the sulfonamide N-H proton can be readily modulated. nih.gov By attaching electron-withdrawing groups to the sulfur atom, the pKa can be lowered to a range comparable to that of carboxylic acids. nih.gov For example, acylsulfonamides often have pKa values in the 4-5 range. nih.gov This tunability allows for the optimization of the ionization state at physiological pH.
This bioisosteric replacement has led to improved drug candidates in many cases. The substitution of a carboxylic acid with a sulfonamide has been shown to increase the efficacy of certain angiotensin II receptor antagonists by a factor of three. nih.gov The resulting sulfonamide derivatives often exhibit improved bioavailability and increased resistance to hydrolytic degradation compared to their carboxylic acid or amide counterparts. nih.gov
| Feature | Carboxylic Acid | Sulfonamide | Structural Implication of Replacement |
| Acidity (pKa) | ~4-5 | ~10 (tunable) | Can be modulated to match physiological requirements. nih.gov |
| H-Bonding | Acceptor/Donor | Acceptor/Donor | Mimics key interactions of the carboxylate group. nih.gov |
| Metabolic Stability | Can be liable to metabolism | Generally more stable | Increased resistance to hydrolysis. nih.gov |
| Permeability | Often low (if ionized) | Can be higher | Improved pharmacokinetic profile. nih.gov |
Systematic Derivatization of the Piperidine Nitrogen and its Effects on Molecular Properties
The nitrogen atom of the piperidine ring in this compound is a tertiary amine integrated into a sulfonamide functionality (R-SO₂-N(piperidine)). Direct derivatization at this nitrogen is not feasible without breaking the N-S bond. Therefore, systematic derivatization in this context refers to modifications of the substituent attached to the sulfonyl group (the 'R' group in R-SO₂-N(piperidine)) or, in cases of analogues with a secondary sulfonamide (piperidine-SO₂-NH-R'), the N-alkylation or N-arylation of the sulfonamide nitrogen.
Studies on related piperidine sulfonamide series have shown that these modifications can have profound effects on molecular properties and biological activity.
N-Alkylation of Secondary Sulfonamides: In a series of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, N-alkylation of the sulfonamide moiety was explored as a strategy to design selective 5-HT₇ receptor ligands. This modification led to the identification of potent and selective antagonists, demonstrating that even small alkyl groups on the sulfonamide nitrogen can significantly alter the pharmacological profile. nih.gov
N-Arylation: Copper-catalyzed N-arylation of sulfonamides is an efficient method to synthesize N-aryl sulfonamide derivatives. organic-chemistry.org This allows for the introduction of various substituted or unsubstituted aryl groups, providing a powerful tool to explore interactions with aromatic-binding pockets in target proteins and to modulate electronic and steric properties.
Exploration of Chiral Centers in this compound Analogues for Stereoselective Engagement
Chirality is a fundamental aspect of drug design, as biological systems are inherently chiral. For this compound analogues, the primary chiral center is the C3 carbon of the piperidine ring, which bears the methoxy group. The existence of (R) and (S) enantiomers at this position necessitates the exploration of stereochemistry to achieve optimal and selective target engagement.
The biological properties of piperidine derivatives are highly dependent on the type and, crucially, the stereochemical orientation of substituents on the ring. chemspider.com The two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect while the other (the distomer) may be inactive, less active, or even contribute to side effects.
The synthesis of stereochemically pure piperidines is therefore of great importance. Methods such as asymmetric hydrogenation of pyridine (B92270) precursors or diastereoselective lithiation/trapping can provide access to specific stereoisomers. whiterose.ac.ukrsc.org Chiral HPLC methods can then be used to analyze the enantiomeric purity of these compounds, often after derivatization to introduce a chromophore for UV detection. nih.gov
Furthermore, additional chiral centers can be introduced into the scaffold. For example, replacing one of the sulfonyl oxygens with a substituted nitrogen atom creates a sulfonimidamide, making the sulfur atom itself a new chiral center. acs.org This introduces another layer of stereochemical complexity that can be exploited for fine-tuning molecular interactions.
The exploration of these chiral centers is critical for developing analogues with high stereoselectivity for their intended biological target. By synthesizing and testing individual stereoisomers, medicinal chemists can identify the optimal three-dimensional arrangement of functional groups required for potent and selective biological activity, ultimately leading to safer and more effective therapeutic agents.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methoxypiperidine 1 Sulfonamide
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. For 3-Methoxypiperidine-1-sulfonamide, which possesses a chiral center at the 3-position of the piperidine (B6355638) ring, this technique would be invaluable for unequivocally establishing its absolute and relative stereochemistry.
A crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles, defining the conformation of the piperidine ring (likely a chair conformation) and the orientation of the methoxy (B1213986) and sulfonamide substituents. In the case of a racemic mixture, crystallographic analysis of a resolved enantiomer or a diastereomeric derivative would be necessary to assign the absolute configuration (R or S) at the C3 position. However, no published crystal structure for this compound or its derivatives could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. A full suite of NMR experiments would be required for the complete structural assignment of this compound.
¹H NMR (Proton NMR) would reveal the chemical environment of each hydrogen atom. Expected signals would include those for the methoxy group protons, the protons on the piperidine ring, and the protons of the sulfonamide group. The coupling patterns and integration of these signals would provide information about the connectivity of the atoms.
¹³C NMR (Carbon NMR) would identify the number of unique carbon environments. Signals would be expected for the methoxy carbon, the five distinct carbons of the piperidine ring, and any carbon atoms in the sulfonamide group.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. To date, no peer-reviewed articles presenting a detailed analysis of the ¹H and ¹³C NMR spectra of this compound are available.
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₆H₁₄N₂O₃S, the expected exact mass would be approximately 194.07 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing insights into the molecule's structure. Characteristic fragmentation patterns would likely involve the loss of the sulfonamide group, the methoxy group, or cleavage of the piperidine ring. This data is also used to assess the purity of a sample. Regrettably, detailed mass spectrometry fragmentation data for this compound has not been published in the scientific literature.
Applications in Advanced Chemical Research and Molecular Design
Development of Chemical Probes and Tools Utilizing the 3-Methoxypiperidine-1-sulfonamide Scaffold
There is no available research detailing the use of This compound as a chemical probe.
In principle, chemical probes are small molecules used to study biological systems. The piperidine (B6355638) scaffold is a common feature in many biologically active molecules and could theoretically be functionalized to create a probe. The methoxy (B1213986) group at the 3-position and the sulfonamide at the 1-position of the piperidine ring would influence the molecule's conformation, solubility, and potential interactions with biological targets. A chemical probe based on this scaffold would require further modification, for instance, by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling of a target protein. However, no such probes derived from This compound have been described in the literature.
Scaffold Design in the Synthesis of Complex Molecular Architectures
There are no documented instances of This compound being used as a scaffold in the synthesis of complex molecular architectures.
The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in known drugs and biologically active compounds. Its saturated, three-dimensional nature is desirable for creating molecules that can interact with the complex surfaces of proteins. The sulfonamide group is also a key functional group in many pharmaceuticals. The combination of these two features in This compound suggests it could serve as a starting point for the synthesis of more complex molecules. The nitrogen of the sulfonamide and various positions on the piperidine ring could be sites for further chemical elaboration. Despite this theoretical potential, its practical application in this area remains unreported.
Strategies for Modulating Specific Protein-Ligand Interactions
No studies have been published investigating the role of This compound in the inhibition of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is involved in processing antigens for presentation by the major histocompatibility complex (MHC) class I molecules. While various classes of compounds are known to inhibit the immunoproteasome, there is no evidence to suggest that This compound is among them.
There is no research available on the activity of This compound as an inhibitor of microbial virulence factors, including the macrophage infectivity potentiator (Mip) protein from Legionella pneumophila (LpMip). Inhibitors of virulence factors are a promising strategy for developing new antimicrobial agents that disarm pathogens rather than killing them, potentially reducing the selective pressure for drug resistance. The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. However, any potential activity of This compound against LpMip or other virulence factors has not been explored in the scientific literature.
No mechanistic studies have been published regarding the inhibition of prostaglandin (B15479496) synthase by This compound . Prostaglandin synthases, also known as cyclooxygenases (COX-1 and COX-2), are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Some sulfonamide-containing compounds are known to be selective COX-2 inhibitors. The potential for This compound to act as an inhibitor of these enzymes has not been investigated.
Contribution to the Advancement of Novel Synthetic Methodologies in Organic Chemistry
The synthesis or use of This compound has not been featured in publications describing novel synthetic methodologies in organic chemistry. The synthesis of substituted piperidines and sulfonamides is a well-established area of organic chemistry, but this specific compound has not been highlighted as being part of a new or improved synthetic route or as a catalyst or reagent in a novel chemical transformation.
Q & A
Q. What are the standard protocols for synthesizing 3-Methoxypiperidine-1-sulfonamide, and what factors influence reaction efficiency?
Methodological Answer: Synthesis typically involves sulfonylation of 3-methoxypiperidine using sulfonyl chlorides under basic conditions. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions like over-sulfonylation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the sulfonamide product. Yield optimization depends on stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and pH stabilization with bases like triethylamine .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Methodological Answer:
- NMR Spectroscopy : Monitor the methoxy group (δ ~3.2–3.5 ppm in H NMR) and sulfonamide protons (δ ~7.5–8.0 ppm for NH in H NMR; C signals at ~40–45 ppm for the sulfonamide sulfur-bound carbons) .
- FT-IR : Confirm sulfonamide formation via S=O asymmetric stretching (1350–1300 cm) and N-H bending (1550–1500 cm) .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak matching the theoretical mass (CHNOS: ~218.07 g/mol) with fragmentation patterns indicating methoxy and sulfonamide groups .
Q. What known biological targets or pathways are associated with this compound based on current literature?
Methodological Answer: Preliminary studies suggest activity as a modulator of:
- Enzymatic targets : Potential inhibition of cytochrome P450 isoforms (e.g., CYP2D6) due to structural similarity to piperidine-based inhibitors .
- Neurological pathways : Analogous sulfonamides exhibit affinity for σ receptors, warranting radioligand binding assays (e.g., H-DTG competitive binding) to validate target engagement .
- In vitro screening : Prioritize cell-based assays (e.g., HEK293 cells transfected with target receptors) to assess dose-dependent effects .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Comparative meta-analysis : Systematically evaluate assay conditions (e.g., buffer pH, incubation time) across studies using tools like PRISMA guidelines .
- Dose-response validation : Replicate conflicting studies under standardized conditions, controlling for variables such as compound purity (HPLC ≥98%) and cell passage number .
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., varying methoxy positions) to isolate structure-activity relationships (SAR) .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
Methodological Answer:
- DFT calculations : Model the sulfonamide group’s electron-withdrawing effects to predict nucleophilic attack susceptibility (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to assess stability, focusing on hydrogen-bonding networks around the sulfonamide moiety .
- QSPR models : Corrogate experimental data (e.g., pKa, logP) with bioactivity to prioritize derivatives for synthesis .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how is this quantified?
Methodological Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP complexes) during sulfonylation .
- Analytical quantification :
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for diastereomeric salt formation to enhance enantiomeric excess (ee ≥99%) .
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate) and identify critical quality attributes (CQAs) .
- Batch-to-batch analysis : Compare NMR and LC-MS profiles across scales (mg to kg) to detect impurities introduced during scaling .
Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites .
- CYP inhibition screening : Test against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorescent probes (e.g., Vivid® substrates) .
Note on Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
